molecular formula C16H13N3 B7843778 2-(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile CAS No. 885272-74-2

2-(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile

Cat. No. B7843778
CAS RN: 885272-74-2
M. Wt: 247.29 g/mol
InChI Key: KFXYMUPAEISGJX-UHFFFAOYSA-N
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Description

“2-(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile” is a chemical compound with the CAS Number: 885272-74-2 . It has a molecular weight of 247.3 . The IUPAC name for this compound is [2- (4-methylphenyl)imidazo [1,2-a]pyridin-3-yl]acetonitrile . It is a brown solid .


Molecular Structure Analysis

The Inchi Code for “2-(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile” is 1S/C16H13N3/c1-12-5-7-13 (8-6-12)16-14 (9-10-17)19-11-3-2-4-15 (19)18-16/h2-8,11H,9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“2-(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile” is a brown solid . It has a molecular weight of 247.3 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.

Scientific Research Applications

Synthesis and Chemical Applications

  • Aqueous Synthesis of Methylimidazo[1,2-a]pyridines : This compound has been synthesized in aqueous environments without deliberate catalyst addition. Such synthesis methods are significant for environmentally benign chemical processes (Mohan, Rao, & Adimurthy, 2013).

  • Development of Fluorescent Probes for Mercury Ion : Derivatives of this compound have been used to create efficient fluorescent probes for detecting mercury ions, demonstrating their potential in environmental monitoring and safety applications (Shao et al., 2011).

  • FeCl3-catalyzed C-3 Functionalization : This compound undergoes site-selective alkylation via FeCl3-catalyzed reactions, underlining its versatility in synthesizing pharmaceutically interesting products (Chen et al., 2020).

Photophysical and Analytical Applications

  • Synthesis of Novel Fluorescent Heterocyclic Systems : This compound is utilized in the synthesis of new fluorescent dyes with interesting photophysical properties, highlighting its role in the development of novel materials for optical applications (Pordel et al., 2017).

  • Creation of Colorimetric and Optical Probes for Copper Ion : Its derivatives are instrumental in developing sensitive and selective probes for detecting copper ions, which is crucial in various industrial and environmental contexts (Shao et al., 2010).

Pharmaceutical and Biomedical Research

  • Synthesis of Antiulcer Agents : Research indicates that certain substituted imidazo[1,2-a]pyridines, which can be derived from this compound, exhibit significant antiulcer activity, thereby contributing to pharmaceutical advancements (Kaminski et al., 1989).

  • Inotropic Activity in Cardiac Treatments : Derivatives have been synthesized for evaluating positive inotropic activity, suggesting potential applications in treatments for heart conditions (Yamanaka et al., 1991).

properties

IUPAC Name

2-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3/c1-12-5-7-13(8-6-12)16-14(9-10-17)19-11-3-2-4-15(19)18-16/h2-8,11H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXYMUPAEISGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201206380
Record name 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201206380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile

CAS RN

885272-74-2
Record name 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885272-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201206380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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